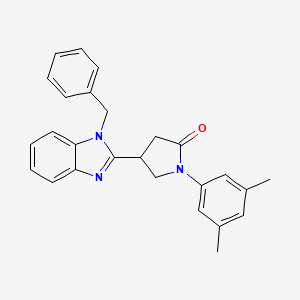

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1- and 4-positions. The 1-position bears a 3,5-dimethylphenyl group, while the 4-position is occupied by a 1-benzyl-1H-1,3-benzodiazol-2-yl moiety. The benzodiazol (benzimidazole) group is a fused aromatic system with nitrogen atoms at positions 1 and 3, modified by a benzyl substituent. The compound’s molecular formula is C₂₆H₂₅N₃O, with a calculated molecular weight of 395.5 g/mol. Its synthesis likely involves multi-step heterocyclic condensation, analogous to methods described for pyrazole derivatives in , such as refluxing precursors with hydrazine hydrate or benzoyl chloride .

Properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-18-12-19(2)14-22(13-18)28-17-21(15-25(28)30)26-27-23-10-6-7-11-24(23)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFDOACJYPRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a member of the pyrrolidinone class and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₃H₂₃N₃O

- Molecular Weight : 367.45 g/mol

- CAS Number : 847397-74-4

The compound features a benzodiazole moiety and a pyrrolidinone ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one may exhibit significant anticancer properties. For instance, research on related benzodiazole derivatives has shown their ability to inhibit cancer cell proliferation through mechanisms involving the mTOR pathway and autophagy modulation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | mTOR inhibition |

| Compound B | 0.8 | Autophagy modulation |

| Target Compound | TBD | TBD |

Antiviral Activity

The compound's structural analogs have also been evaluated for antiviral activity against HIV. A study demonstrated that modifications in the benzodiazole structure could enhance the efficacy of these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Case Study: HIV Inhibition

In vitro studies showed that certain derivatives exhibited sub-micromolar activity against wild-type HIV strains and several mutant strains, suggesting potential therapeutic applications in HIV treatment.

Neuroprotective Effects

Emerging evidence suggests that benzodiazole derivatives may possess neuroprotective properties. These compounds could mitigate oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanisms underlying the biological activities of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one are multifaceted:

- mTOR Pathway Modulation : Inhibition of the mTOR pathway leads to reduced cell growth and proliferation.

- Autophagy Induction : Compounds may enhance autophagic processes, contributing to cancer cell death.

- Antioxidant Activity : The compound may scavenge free radicals, providing neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

The compound’s structural uniqueness lies in its combination of a pyrrolidinone core with benzimidazole and dimethylphenyl substituents. Comparisons with similar compounds highlight key differences in core scaffolds, substituents, and hypothetical pharmacological profiles:

Key Observations:

- Substituent Effects : The 3,5-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility relative to ’s piperazine derivatives, which are typically more water-soluble .

- Benzimidazole vs. Benzimidazolone: The benzodiazol moiety in the target compound differs from the imidazol-5-one in ’s antimicrobial agents. Benzimidazoles are known for nucleic acid intercalation or kinase inhibition, suggesting divergent mechanistic pathways .

Pharmacological Hypotheses

While direct activity data for the target compound are absent, structural analogs provide clues:

- Antimicrobial Potential: ’s pyrazole derivatives exhibit antimicrobial activity, suggesting that the target compound’s benzimidazole and aryl groups could similarly disrupt microbial enzymes or membranes .

- Kinase Inhibition : The benzimidazole motif is prevalent in kinase inhibitors (e.g., imatinib analogs). The dimethylphenyl group may enhance hydrophobic interactions with kinase ATP pockets, a feature observed in FDA-approved drugs .

Notes and Limitations

- The absence of experimental data for the target compound necessitates reliance on structural extrapolation from analogs.

- Further studies, including X-ray crystallography (using SHELXL ) and in vitro assays, are required to validate pharmacological activity and structure-activity relationships.

Q & A

Basic: What are the key synthetic routes and reaction conditions for preparing 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the pyrrolidin-2-one core via cyclization reactions. For example, refluxing intermediates in ethanol or dichloromethane with catalysts (e.g., potassium carbonate) at controlled temperatures (e.g., 150°C) .

- Step 2 : Introduction of the benzodiazole moiety using coupling agents or nucleophilic substitution. Methanol or DMF is often used as a solvent, with pH adjustments to enhance selectivity .

- Step 3 : Functionalization of aromatic groups (e.g., 3,5-dimethylphenyl) via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

- Key Data : Yields range from 46% to 67% depending on solvent choice and catalyst .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- 1H/13C NMR : Assigns proton and carbon environments, e.g., aromatic protons (δ 7.2–7.6 ppm) and carbonyl carbons (δ ~170 ppm) .

- HRMS : Validates molecular weight (e.g., C28H25N3O: calculated 419.20 g/mol) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- X-ray crystallography (if applicable): Resolves stereochemistry and bond angles .

Advanced: How can researchers optimize reaction yields for analogues with substituted benzodiazole or aryl groups?

Yield optimization requires:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while methanol enhances nucleophilicity .

- Catalyst Selection : Potassium carbonate or triethylamine boosts cyclization efficiency .

- Temperature Control : Reflux (80–150°C) minimizes side reactions; microwave-assisted synthesis reduces time .

- Example : Substituting 3,5-dimethylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) may lower yields due to steric hindrance, necessitating adjusted stoichiometry .

Advanced: What contradictions exist in spectral data interpretation for pyrrolidin-2-one derivatives, and how are they resolved?

Contradictions arise from:

- Overlapping Peaks in NMR : Aromatic protons in benzodiazole and dimethylphenyl groups may overlap. Resolution requires 2D NMR (COSY, HSQC) .

- Ambiguous Mass Fragmentation : HRMS may not distinguish isobaric fragments. Tandem MS/MS or isotopic labeling clarifies fragmentation pathways .

- Crystallographic vs. Computational Data : Discrepancies in bond lengths (e.g., C-N in benzodiazole) are resolved via DFT calculations aligned with experimental crystallography .

Basic: What are the recommended protocols for purity assessment and analytical validation?

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) at 1.0 mL/min; UV detection at 254 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) for Rf ~0.5 .

- Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

Advanced: How can researchers design SAR studies for this compound’s potential bioactivity?

- Structural Modifications :

- Benzodiazole Substitution : Replace benzyl with propargyl groups to enhance lipophilicity (logP) for CNS penetration .

- Pyrrolidinone Modifications : Introduce hydroxy or trifluoromethyl groups to modulate hydrogen bonding with targets .

- Assays :

- Anticancer : MTT assays on HeLa or MCF-7 cells; IC50 values correlate with substituent electronegativity .

- Antimicrobial : Broth microdilution (MIC) against S. aureus or E. coli .

Advanced: What mechanistic hypotheses explain this compound’s biological activity, and how are they tested?

- Hypothesis 1 : Inhibition of kinase enzymes via benzodiazole-mediated ATP-binding pocket interactions. Test via kinase inhibition assays (e.g., ADP-Glo™) .

- Hypothesis 2 : Apoptosis induction via caspase-3/7 activation. Validate using fluorogenic substrates (e.g., Ac-DEVD-AMC) in flow cytometry .

- Hypothesis 3 : DNA intercalation. Confirm via ethidium bromide displacement assays .

Basic: What safety protocols are critical during synthesis and handling?

- Ventilation : Use fume hoods due to volatile solvents (DMF, dichloromethane) .

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How do solvent polarity and reaction pH influence the stereochemical outcome of the pyrrolidinone ring?

- Polar Solvents (DMF, DMSO) : Stabilize transition states, favoring cis-isomer formation via hydrogen bonding .

- Acidic pH : Protonates carbonyl oxygen, increasing electrophilicity and promoting racemization. Control via buffered conditions (pH 6.5–7.5) .

- Chiral Catalysts : Use (R)-BINOL to enforce enantioselectivity (>90% ee) .

Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties?

- LogP and Solubility : Use ChemAxon or ACD/Labs .

- Docking Studies : AutoDock Vina or Schrödinger Suite for target binding poses .

- DFT Calculations : Gaussian 09 for optimizing geometry and vibrational frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.